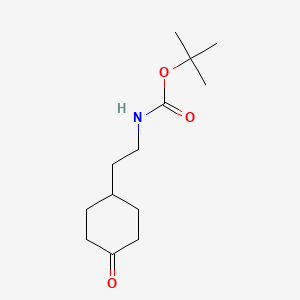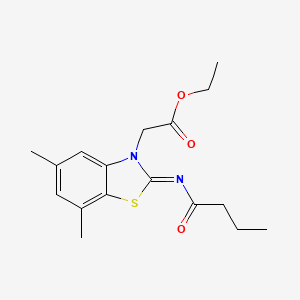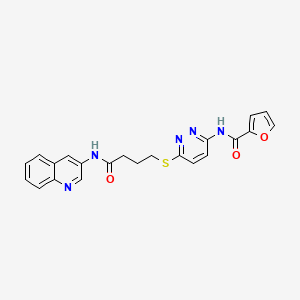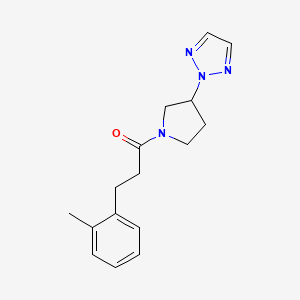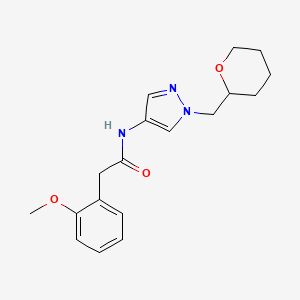
2-(2-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a pyrazol group, and a tetrahydropyran group. These groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The tetrahydropyran group, for example, is a six-membered ring with one oxygen atom . The pyrazol group is a five-membered ring containing two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, closely related to the compound , has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized and evaluated for their antioxidant activity, demonstrating significant potential. The study shows the importance of hydrogen bonding in the self-assembly process of these complexes, which could have implications for designing materials with specific properties and functions (Chkirate et al., 2019).
Anticancer Activity
Another study focused on the design and synthesis of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, aiming to discover new anticancer agents. Through modifying the pyrimidine ring with different aryloxy groups, the research identified compounds with appreciable cancer cell growth inhibition, highlighting the therapeutic potential of such structures (Al-Sanea et al., 2020).
Herbicide Action and Environmental Impact
The use of chloroacetamides, compounds related to the one , as herbicides has been extensively studied. One research paper investigates the inhibition of fatty acid synthesis in green algae by chloroacetamide herbicides, illustrating the environmental impact and mode of action of such chemicals in agricultural settings (Weisshaar & Böger, 1989).
Metabolic Studies and Toxicity Evaluation
Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes have shed light on the metabolic pathways and potential toxicity of these compounds. Such studies are crucial for understanding the safety and environmental fate of chemicals structurally related to the compound of interest (Coleman et al., 2000).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-17-8-3-2-6-14(17)10-18(22)20-15-11-19-21(12-15)13-16-7-4-5-9-24-16/h2-3,6,8,11-12,16H,4-5,7,9-10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJACEFKCJGAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

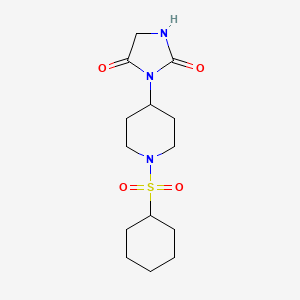
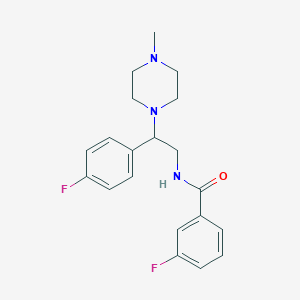
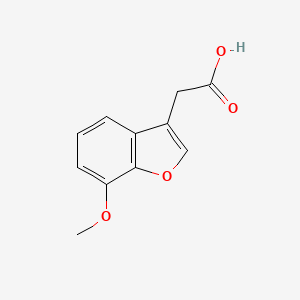
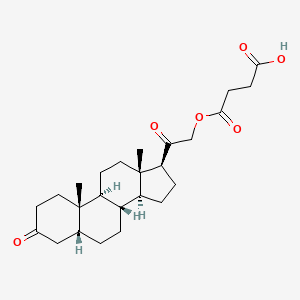
![2-(3-Methylphenyl)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2479893.png)
![([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid](/img/structure/B2479894.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
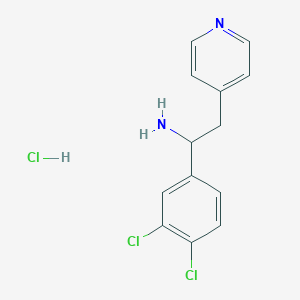
![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2479898.png)
![2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2479900.png)
